molecular formula C21H24FN3O5S B4171574 ethyl 4-{N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}-1-piperazinecarboxylate

ethyl 4-{N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}-1-piperazinecarboxylate

Cat. No.: B4171574
M. Wt: 449.5 g/mol
InChI Key: MGNKYPPPZFNMKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}-1-piperazinecarboxylate, commonly known as FSPG, is a synthetic compound that has been widely used in scientific research due to its unique properties. FSPG is a potent inhibitor of system xc-, a cystine-glutamate antiporter that plays a crucial role in redox homeostasis and cell survival.

Mechanism of Action

FSPG inhibits system xc- by binding to the substrate-binding site of the antiporter. System xc- plays a crucial role in redox homeostasis by transporting cystine into the cell in exchange for glutamate. Cystine is then reduced to cysteine, which is a precursor for glutathione synthesis, a major antioxidant in the cell. Inhibition of system xc- by FSPG leads to a decrease in intracellular cysteine and glutathione levels, resulting in oxidative stress and cell death.
Biochemical and Physiological Effects:
FSPG has been shown to induce oxidative stress and apoptosis in cancer cells by inhibiting system xc-. It has also been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases. In addition, FSPG has been used to study the role of system xc- in the immune system and its potential as a therapeutic target for autoimmune diseases. However, the effects of FSPG on normal cells and tissues are not well understood, and further studies are needed to evaluate its safety and efficacy.

Advantages and Limitations for Lab Experiments

FSPG is a potent and specific inhibitor of system xc-, making it an attractive option for scientific research. Its synthesis method is relatively simple and cost-effective, making it accessible to researchers with limited resources. However, FSPG has some limitations for lab experiments. Its solubility in water is relatively low, making it difficult to use in cell culture experiments. In addition, its stability in biological systems is not well understood, and further studies are needed to evaluate its pharmacokinetics and pharmacodynamics.

Future Directions

FSPG has great potential as a therapeutic target for various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Future studies should focus on evaluating the safety and efficacy of FSPG in animal models and clinical trials. In addition, the development of more potent and selective inhibitors of system xc- may lead to the discovery of new therapeutic targets for these diseases. Finally, the role of system xc- in other physiological and pathological processes should be further investigated to fully understand its potential as a therapeutic target.

Scientific Research Applications

FSPG has been widely used in scientific research to study the role of system xc- in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. FSPG has been shown to inhibit the growth and survival of cancer cells by inducing oxidative stress and apoptosis. It has also been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases. In addition, FSPG has been used to study the role of system xc- in the immune system and its potential as a therapeutic target for autoimmune diseases.

Properties

IUPAC Name

ethyl 4-[2-(N-(4-fluorophenyl)sulfonylanilino)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O5S/c1-2-30-21(27)24-14-12-23(13-15-24)20(26)16-25(18-6-4-3-5-7-18)31(28,29)19-10-8-17(22)9-11-19/h3-11H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNKYPPPZFNMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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